molecular formula C14H20N2O4S B1446875 Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate CAS No. 1585225-95-1

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No.: B1446875
CAS No.: 1585225-95-1
M. Wt: 312.39 g/mol
InChI Key: ZYXQVEYVZKAFLE-UHFFFAOYSA-N
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Description

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol . This compound is characterized by its piperidine ring, which is substituted with a benzyl group, a sulfamoylmethyl group, and a carboxylate ester. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and sulfamoylmethyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfamoylmethyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and sulfamoylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQVEYVZKAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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